4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide, commonly known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and acid. It is widely expressed in sensory neurons and plays a key role in pain sensation. BCTC has been extensively studied for its potential therapeutic applications in pain management.
Mecanismo De Acción
BCTC acts as a competitive antagonist of 4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide, binding to the channel and preventing its activation by stimuli such as heat, capsaicin, and acid. By blocking this compound activation, BCTC reduces the influx of calcium ions into sensory neurons, which in turn reduces the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP). This leads to a reduction in pain sensation.
Biochemical and Physiological Effects
BCTC has been shown to effectively block this compound activation in vitro and in vivo. In animal models of neuropathic pain and inflammatory pain, BCTC has been shown to reduce pain behavior and improve pain thresholds. BCTC has also been shown to reduce thermal hyperalgesia and mechanical allodynia, two key symptoms of chronic pain conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BCTC in lab experiments is its high potency and selectivity for 4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide. This allows for precise targeting of this compound without affecting other ion channels or receptors. However, one limitation of using BCTC is its relatively short half-life, which may require frequent dosing in animal experiments.
Direcciones Futuras
There are several potential future directions for research on BCTC and its therapeutic applications. One area of interest is the development of more potent and selective 4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide antagonists with longer half-lives. Another area of interest is the investigation of BCTC's potential for treating other chronic pain conditions, such as cancer pain and fibromyalgia. Additionally, BCTC may have potential applications in other areas of medicine, such as the treatment of inflammatory bowel disease and asthma.
Métodos De Síntesis
BCTC can be synthesized using a multi-step synthetic route. The first step involves the reaction of 4-chlorobenzaldehyde with piperidine and acetic anhydride to form 4-chloro-1-(1-piperidinyl)butan-1-one. This intermediate is then reacted with 4-butoxybenzoyl chloride to form the final product, BCTC.
Aplicaciones Científicas De Investigación
BCTC has been extensively studied for its potential therapeutic applications in pain management. 4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide plays a key role in pain sensation, and its activation is associated with the development of chronic pain conditions such as neuropathic pain and inflammatory pain. BCTC has been shown to effectively block this compound activation and reduce pain in animal models of neuropathic pain and inflammatory pain.
Propiedades
IUPAC Name |
4-butoxy-N-[(E)-1-(4-chlorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN2O3/c1-2-3-17-31-22-13-9-20(10-14-22)24(29)27-23(18-19-7-11-21(26)12-8-19)25(30)28-15-5-4-6-16-28/h7-14,18H,2-6,15-17H2,1H3,(H,27,29)/b23-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTQTEUCISYSSL-PTGBLXJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.